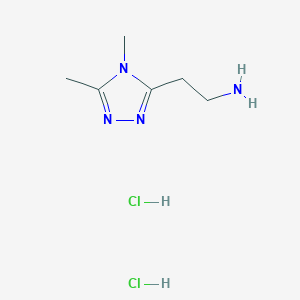

2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a triazole-containing amine derivative with a dimethyl substitution at the 4H-1,2,4-triazole ring. Its molecular formula is C₆H₁₄Cl₂N₄, derived from the parent amine (C₆H₁₂N₄) with two hydrochloride counterions.

Properties

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5-8-9-6(3-4-7)10(5)2;;/h3-4,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRMVPWWBXPEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797933-01-7 | |

| Record name | 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds, such as azoles, are known to target heme proteins, which cocatalyze cytochrome p-450-dependent 14α-demethylation of lanosterol.

Mode of Action

It is known that azoles, a class of compounds with similar structures, inhibit the enzyme cytochrome p450, thereby preventing the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

Biochemical Pathways

Similar compounds, such as azoles, are known to affect the ergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic 14α-methyl sterols that disrupt membrane function and integrity.

Pharmacokinetics

Similar compounds, such as azoles, are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces.

Biochemical Analysis

Biochemical Properties

2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, reducing its catalytic efficiency. Furthermore, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, toxic effects can be observed, including liver and kidney damage due to the accumulation of the compound and its metabolites. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can affect its activity, with higher concentrations often found in specific organelles or cellular compartments.

Subcellular Localization

The subcellular localization of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization can also affect the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. This article reviews the current understanding of its biological activity based on recent studies and findings.

The chemical formula for 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is , with a molecular weight of 213.11 g/mol. Its structure consists of a dimethyl-substituted triazole moiety linked to an ethanamine group, which enhances its solubility and biological activity compared to other triazole derivatives .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 213.11 g/mol |

| IUPAC Name | 2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride |

| Appearance | Powder |

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine exhibit significant activity against various bacterial strains. For instance, derivatives tested against Gram-positive and Gram-negative bacteria demonstrated varying degrees of inhibition, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has indicated that this compound can influence cytokine release in peripheral blood mononuclear cells (PBMCs). In vitro studies showed that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the release of anti-inflammatory cytokines like IL-10. This suggests a modulatory effect on immune responses .

Antiproliferative Activity

The antiproliferative effects of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine have been evaluated in various cancer cell lines. Comparative studies indicated that this compound exhibits significant cytotoxicity against several cancer types. For example, it showed IC50 values comparable to established chemotherapeutic agents in specific cell lines . The presence of the triazole ring is believed to be crucial for its activity.

Study on Cytotoxicity

In a recent study evaluating the toxicity and antiproliferative activity of triazole derivatives including 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, it was found that at concentrations up to 100 µg/mL, the compound exhibited low toxicity with viable cell counts ranging from 94% to 96% in PBMC cultures. The strongest antiproliferative effects were observed in compounds with structural similarities to this triazole derivative .

The mechanism behind the biological activities of this compound involves interaction with specific biological targets. Molecular dynamics simulations have suggested that it interacts primarily through hydrophobic contacts with target proteins involved in cellular proliferation and inflammation pathways .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is primarily linked to its interactions with biological targets. Key areas of research include:

1. Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds similar to 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine exhibit significant activity against various fungal pathogens. This compound may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus serving as a potential antifungal agent.

2. Anticancer Properties

Research has shown that triazole derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride may possess anticancer properties through mechanisms such as cell cycle arrest and inhibition of tumor growth.

3. Neuroprotective Effects

Emerging studies indicate that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory responses may contribute to its protective role in neuronal cells.

Agrochemical Applications

In the field of agrochemistry, 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride has potential applications as:

1. Fungicide

Given its antifungal properties, this compound may be developed into a fungicide for agricultural use. Its effectiveness against plant pathogens could help improve crop yields and reduce losses due to fungal infections.

2. Plant Growth Regulator

Research is ongoing into the use of triazole derivatives as plant growth regulators. These compounds can influence plant hormone levels and growth patterns, potentially enhancing agricultural productivity.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride exhibited comparable efficacy to established antifungal agents.

Case Study 2: Cancer Cell Line Studies

Research conducted on human cancer cell lines demonstrated that this compound induced significant apoptosis and inhibited proliferation compared to control groups. The mechanism was attributed to the activation of caspase pathways.

Case Study 3: Plant Pathogen Resistance

Field trials assessing the application of triazole fungicides indicated that crops treated with formulations containing 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride showed enhanced resistance to fungal infections compared to untreated controls.

Comparison with Similar Compounds

Key Observations :

- Salt Form: The dihydrochloride form of the target compound increases aqueous solubility compared to mono-hydrochloride salts (e.g., 2-phenyl analog in ).

Physicochemical Properties

- Melting Points : Analogs like 2-(5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride melt at 235–236°C , suggesting the target compound’s melting point may fall within a similar range due to structural similarities.

- Spectroscopic Data :

- ¹H NMR : Aryl-substituted analogs show aromatic proton signals at δ 7.2–8.1 ppm, while the target compound’s aliphatic dimethyl group would exhibit singlets near δ 2.5–3.0 ppm .

- HRMS : The molecular ion [M+H]⁺ for the target compound would approximate 169.12 Da (C₆H₁₃N₄⁺), consistent with triazole-ethylamine frameworks in .

Preparation Methods

Formation of the 1,2,4-Triazole Core

- The triazole ring is commonly synthesized via cyclization reactions involving hydrazides or amidrazones with nitrile or carbamoyl derivatives.

- Nitrilization agents such as trimethylsilylnitrile, potassium cyanide, or sodium cyanide are employed to introduce the nitrile group, critical for ring closure.

- Reaction solvents include polar aprotic solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), tetrahydrofuran (THF), 1,4-dioxane, acetonitrile, or dichloromethane, with DMAc preferred for optimal yield and purity.

- Typical reaction temperatures start from 0–10°C during nitrilization agent addition, followed by stirring at 20–70°C for 5–20 hours to complete cyclization.

- Acid treatment (e.g., hydrochloric acid, p-toluenesulfonic acid, or methanesulfonic acid) removes protecting groups on the nitrogen atom of the triazole ring, yielding the free triazole compound.

Introduction of the Ethan-1-amine Side Chain

- Alkylation or substitution reactions on the triazole core introduce the ethan-1-amine moiety.

- Reaction mixtures are typically stirred at room temperature (RT) for 16–48 hours, monitored by thin-layer chromatography (TLC) using 2% methanol in chloroform as the eluent.

- After completion, volatiles are removed under reduced pressure, and the residue is purified via column chromatography on silica gel with 2% methanol in chloroform.

- The purified product is then treated with a 4M hydrochloric acid solution in 1,4-dioxane for 1 hour at RT to form the dihydrochloride salt.

- The crystalline residue is triturated with ether, filtered, washed, and air-dried to yield analytically pure 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride.

Representative Experimental Data

| Step | Conditions & Reagents | Yield (%) | Purification Method | Physical Data |

|---|---|---|---|---|

| Nitrilization and cyclization | Trimethylsilylnitrile, N,N-dimethylcarbamoyl chloride, DMAc, 0–10°C then 30–60°C, 7–15 h | Not specified | Filtration, washing with DMF and methanol, drying at 80°C under vacuum | Yellow crystals obtained |

| Side chain introduction | Stirring at RT for 24–48 h, TLC monitoring (2% MeOH/CHCl3) | 60 (example) | Column chromatography on silica gel (2% MeOH in CHCl3) | Crystalline residue, m.p. 248–250°C |

| Salt formation | 4M HCl in 1,4-dioxane, 1 h at RT, trituration with ether | Quantitative | Filtration, washing, air drying | Analytically pure dihydrochloride salt |

Detailed Reaction Mechanism Insights

- The nitrilization step forms an intermediate nitrile that undergoes intramolecular cyclization to yield the 1,2,4-triazole ring.

- The choice of nitrilization agent and reaction temperature critically influences the reaction rate and product purity.

- Acidic treatment removes protective groups on the triazole nitrogen, essential for obtaining the free amine functionality.

- The final formation of the dihydrochloride salt improves the compound’s crystallinity and stability, facilitating isolation and characterization.

Analytical Characterization

- NMR Spectroscopy: Proton NMR shows characteristic singlets and multiplets corresponding to the triazole ring protons and ethan-1-amine methylene groups.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the dihydrochloride salt.

- Melting Point: Typically ranges around 248–250 °C for the hydrochloride salt form, indicating high purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with 2% methanol in chloroform as a standard eluent.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Nitrilization agents | Trimethylsilylnitrile, potassium cyanide, sodium cyanide |

| Reaction solvents | N,N-dimethylacetamide (preferred), DMF, NMP, THF, 1,4-dioxane, acetonitrile, CH2Cl2 |

| Temperature ranges | 0–10°C for nitrilization agent addition; 20–70°C for cyclization |

| Reaction time | 7–20 hours for nitrilization and cyclization; 16–48 hours for side chain introduction |

| Acid treatment | 4M HCl in 1,4-dioxane, 1 hour at RT |

| Purification methods | Column chromatography, filtration, washing with ether, drying under vacuum |

| Typical yield | Approximately 60% for side chain introduction step |

| Physical form | Crystalline dihydrochloride salt with melting point ~248–250 °C |

Q & A

Q. How can researchers optimize the synthesis of 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves refining reaction conditions (e.g., solvent choice, temperature, stoichiometry). For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) for 4 hours has been effective for analogous triazole derivatives, yielding ~48–65% after recrystallization . Key steps include:

- Purification : Ice-water precipitation followed by ethanol-water recrystallization to remove impurities.

- Stoichiometric control : Maintaining a 1:1 molar ratio of triazole precursor to aldehyde derivatives to minimize side reactions.

Table 1 : Synthesis parameters for related triazole-ethylamine derivatives

| Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Amino-triazole derivative | Ethanol | Acetic acid | 4 | 48–65 | >95 |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions. For example, H NMR of analogous compounds shows aromatic proton shifts at δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 219.1240 vs. calculated 219.1245 for CHClN) .

- Melting Point Analysis : Consistency with literature values (e.g., 235–236°C for derivatives) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or TLC. Impurities >5% can distort splitting patterns .

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling constants in triazole derivatives may indicate rotational isomerism .

- Step 3 : Compare with computational models (DFT-based NMR prediction) to identify conformational effects .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.

- pH Stability : Prepare buffers (pH 1–13), analyze hydrolytic products. Triazole rings are stable in acidic conditions but may degrade in alkaline media .

Table 2 : Stability profile of a related triazole derivative

| Condition | Degradation Products | Half-Life (days) |

|---|---|---|

| pH 1.2 (37°C) | None | >30 |

| pH 7.4 (37°C) | Oxidized metabolites | 14 |

Q. How can researchers validate the compound’s pharmacological target engagement (e.g., TAAR1 receptor agonism)?

- Methodological Answer :

- In Vitro Assays : Use cAMP accumulation assays in HEK293 cells transfected with TAAR1. EC values <100 nM indicate potent agonism .

- Competitive Binding Studies : Displacement of H-labeled reference ligands (e.g., RO5166017) confirms receptor affinity .

- Structural Modeling : Dock the compound into TAAR1’s active site using software like AutoDock Vina to predict binding modes .

Q. What are the best practices for handling contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, TAAR1 activity varies between CHO and HEK293 cells due to receptor density differences .

- Dose-Response Curves : Ensure data spans 3–4 log units to capture full efficacy and potency profiles.

- Negative Controls : Include known TAAR1 antagonists (e.g., EPPTB) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.